3-(2,3,4,5,6-Pentafluorophenoxy)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
Overview
Description
3-(2,3,4,5,6-Pentafluorophenoxy)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pentafluorophenoxy group, a toluidino group, and an anthra[1,9-CD]isoxazol-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-Pentafluorophenoxy)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Anthra[1,9-CD]isoxazol-6-one Core: This step involves the cyclization of appropriate anthraquinone derivatives under specific conditions.
Introduction of the Pentafluorophenoxy Group: This is achieved through nucleophilic substitution reactions using pentafluorophenol and suitable leaving groups.
Attachment of the Toluidino Group: This step involves the reaction of the intermediate compound with p-toluidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5,6-Pentafluorophenoxy)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The pentafluorophenoxy and toluidino groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-(2,3,4,5,6-Pentafluorophenoxy)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3,4,5,6-Pentafluorophenoxy)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as oxidative stress response, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3,4,5,6-Pentafluorophenoxy)-5-(4-aminophenyl)-6H-anthra[1,9-CD]isoxazol-6-one
- 3-(2,3,4,5,6-Pentafluorophenoxy)-5-(4-methylanilino)-6H-anthra[1,9-CD]isoxazol-6-one
Uniqueness
3-(2,3,4,5,6-Pentafluorophenoxy)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the pentafluorophenoxy group enhances its stability and reactivity, while the toluidino group contributes to its biological activity.
Properties
IUPAC Name |
10-(4-methylanilino)-12-(2,3,4,5,6-pentafluorophenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H13F5N2O3/c1-11-6-8-12(9-7-11)33-15-10-16(36-27-22(31)20(29)19(28)21(30)23(27)32)24-18-17(15)25(35)13-4-2-3-5-14(13)26(18)37-34-24/h2-10,33H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECKDLOBFULGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)OC6=C(C(=C(C(=C6F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H13F5N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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